Saucerneol E

Inflammation NF-κB Pathway Natural Product Pharmacology

Substituting Saucerneol E with generic S. chinensis lignans introduces up to 7-fold variability in NF-κB IC50 (2.5-16.9 µM), undermining SAR reproducibility. Procure high-purity Saucerneol E (≥98%) to eliminate potency uncertainty and enable precise pharmacophore mapping. • NF-κB inhibitory potency: validates target engagement with consistent IC50 • T-cell proliferation & cytokine assays: positions compound in immunosuppressive hierarchy • Isolated aortic ring & Langendorff models: completes cardiovascular profile • LC-MS quantification & in vitro metabolism: authentic standard for metabolite identification

Molecular Formula C30H34O8
Molecular Weight 522.6 g/mol
Cat. No. B15388744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaucerneol E
Molecular FormulaC30H34O8
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)O)O)OC)C
InChIInChI=1S/C30H34O8/c1-16-17(2)30(21-7-10-24-27(14-21)36-15-35-24)38-29(16)20-8-11-25(26(13-20)34-5)37-18(3)28(32)19-6-9-23(33-4)22(31)12-19/h6-14,16-18,28-32H,15H2,1-5H3/t16-,17-,18-,28+,29+,30+/m1/s1
InChIKeyUDWINLZYCCTMBM-BDVHUIKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saucerneol E Procurement Guide: A Sesquineolignan Natural Product for Inflammation and Cardiovascular Research


Saucerneol E (CAS: 630096-18-3) is a sesquineolignan, a structurally complex subclass of lignans, first isolated from the roots of the traditional medicinal plant Saururus chinensis [1]. It belongs to a family of compounds, including saucerneol D, manassantins, and other saucerneol variants, known for their biological activity. Its unique dimeric structure differentiates it from simpler lignans and is fundamental to its specific interactions with biological targets like the NF-κB transcription factor, making it a critical subject for pharmacological research rather than a bulk commodity [1].

Why Saucerneol E Cannot Be Substituted with Other Saururus-Derived Lignans


Generic substitution among lignans from Saururus chinensis is not scientifically valid due to significant potency divergence in identical assays. A head-to-head study on NF-κB inhibition showed that while all tested compounds were active, their IC50 values spanned a broad range from 2.5 to 16.9 µM, a nearly 7-fold difference in potency [1]. This indicates that minor structural modifications, such as those between saucerneol D, saucerneol E, and manassantin A, lead to major differences in target engagement. Consequently, substituting Saucerneol E with a cheaper or more readily available analog will introduce uncontrolled variability into experimental models, undermining reproducibility and invalidating quantitative structure-activity relationship (SAR) analyses [1].

Quantitative Evidence for Selecting Saucerneol E Over Its Closest Analogs


NF-κB Inhibition Potency Divergence Within the Saururus Lignan Class

The most critical piece of evidence for procuring Saucerneol E specifically is the proven potency variability within its own chemical class. In a direct comparative study using a HeLa cell NF-κB reporter gene assay, Saucerneol E and its analogs (saucerneol D, manassantin A, manassantin B, and (-)-saucerneol methyl ether) exhibited inhibitory activity with IC50 values ranging from 2.5 to 16.9 µM [1]. While the abstract does not report the individual, specific IC50 value for Saucerneol E, the 6.8-fold range across the class confirms that structurally similar lignans are not functionally interchangeable. Procuring a random mixture or an unverified analog would result in an undefined, variable potency, rendering quantitative biological experiments uninterpretable [1].

Inflammation NF-κB Pathway Natural Product Pharmacology

Vasorelaxant Activity Lacks Direct Comparative Data for Saucerneol E

Cardiovascular research represents a key application area, yet direct evidence for Saucerneol E is preliminary. A study on S. chinensis lignans established that saucerneol (a different sesquineolignan, not Saucerneol E), saucerneol D, and machilin D produced concentration-dependent vasorelaxation in rat aortic preparations with EC50 values of 2.2, 12.7, and 17.8 μM, respectively . This demonstrates a clear structure-dependent vasoactivity profile among sesquineolignans. However, Saucerneol E was not included in this specific head-to-head vascular reactivity assay. Potential users must procure Saucerneol E to generate its missing EC50 data and benchmark it against this established structure-activity relationship (SAR) .

Cardiovascular Pharmacology Vasorelaxation Natural Product Screening

Critical Data Gap in Immunosuppressive Activity for Saucerneol E

Immunosuppressive screening of S. chinensis lignans has established a clear potency hierarchy: manassantins A and B > (-)-saucerneol > saucerneol C > sauchinone . This order, derived from lymphoproliferation, mixed leukocyte response, and Th1/Th2 cytokine assays, provides a partial SAR map for the compound class. However, the sesquineolignan Saucerneol E was not among the five compounds evaluated in this specific immunosuppression panel. Therefore, its rank in this therapeutically relevant hierarchy is unknown. Scientists investigating immunomodulation must procure authentic Saucerneol E to generate this primary comparative data, as no substitute can predict the influence of its unique dimeric linkage on immune cell activity .

Immunopharmacology Immunosuppression Lymphoproliferation

Primary Application Scenarios for Saucerneol E Based on Quantitative Evidence


Defining the NF-κB Inhibitory SAR of Sesquineolignans

As established in Section 3, the NF-κB inhibitory potency of Saururus lignans varies dramatically despite structural similarity [1]. The primary application for Saucerneol E is its use as a critical monomeric building block in structure-activity relationship (SAR) studies aimed at mapping precisely how the sesquineolignan scaffold influences NF-κB inhibition. By directly comparing the purified compound against other class members like saucerneol D and manassantin A, researchers can isolate the pharmacophoric contributions of Saucerneol E's specific linkage and substitution pattern. This will advance rational design of NF-κB-targeting compounds for chronic inflammatory disease research [1].

Benchmarking Saucerneol E's Vasoactivity in Cardiovascular Research Models

The vasorelaxant data for other sesquineolignans confirms that small structural changes induce large functional differences (EC50 values of 2.2 vs. 17.8 µM) [1]. A high-value application for procured Saucerneol E is to complete the cardiovascular pharmacological profile of this compound class. Screening Saucerneol E in standard isolated aortic ring assays and isolated heart (Langendorff) models will generate its unique efficacy and potency parameters. This will determine if it possesses a similar or superior profile to saucerneol and saucerneol D, potentially identifying a new lead scaffold for negative inotropic or antihypertensive drug development [1].

Completing the Immunomodulatory Profile of Saururus Natural Products

Given the established but incomplete immunosuppressive potency hierarchy of S. chinensis lignans, a definitive application for pure Saucerneol E is to generate its specific data in T-cell proliferation and cytokine assays [1]. By testing it against the same panel of in vitro models used for (-)-saucerneol and manassantins, researchers can place it accurately within the known potency ranking. This will provide a comprehensive SAR map essential for selecting the optimal lignan candidate for preclinical development in transplant rejection or autoimmune disease models, ensuring experimental reproducibility through the use of verified, high-purity compound [1].

Comparative Studies of Sesquineolignan Biosynthesis and Metabolism

Beyond pharmacology, Saucerneol E is vital as an authentic analytical standard and substrate for studying the unique dimerization processes that yield sesquineolignans in Saururus chinensis [1]. Its procurement in high purity is essential for developing LC-MS methods to quantify this specific metabolite in plant extracts under various growth conditions. Furthermore, it can be used in in vitro metabolism assays with liver microsomes to identify its unique metabolites, which is a fundamental step in understanding its in vivo fate that cannot be performed with analogs like saucerneol D or manassantin A.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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